{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea
Description
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-1-4(8(10,11)12)2-14-6(5)3-15-7(13)16/h1-2H,3H2,(H3,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHNGWXFYLELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CNC(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approaches
A plausible route involves reacting 2-(chloromethyl)-3-chloro-5-(trifluoromethyl)pyridine with urea or its derivatives. In analogous compounds, such as 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[[(2,4-dichlorophenyl)methoxyamino]methylidene]urea, nucleophilic displacement of chloride by urea derivatives has been achieved under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF)) at 60–80°C. For the target compound, this method could yield the urea linkage directly, though steric hindrance from the pyridine substituents may reduce efficiency.
Coupling Reactions Using Carbodiimides
Coupling agents like 1,1'-carbonyldiimidazole (CDI) facilitate urea formation between amines and carbonyl sources. For example, the synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea employed CDI to activate the carbonyl group, achieving a 68% yield. Applying this strategy, {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amine could react with CDI-activated urea precursors in tetrahydrofuran (THF) at room temperature.
Stepwise Assembly via Isocyanate Intermediates
Phosgene or its safer equivalents (e.g., triphosgene) can convert primary amines to isocyanates, which subsequently react with ammonia to form ureas. This method is exemplified in the synthesis of N-((4-chloro-3-trifluoromethyl)phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy)phenyl)urea, where an isocyanate intermediate was generated using triphosgene in dichloromethane. For the target compound, this approach would require precise temperature control (0–5°C) to minimize side products like biuret.
Detailed Synthetic Protocols
Method A: Nucleophilic Displacement with Urea
Reagents :
- 2-(Chloromethyl)-3-chloro-5-(trifluoromethyl)pyridine
- Urea
- Potassium carbonate
- DMF
Procedure :
- Dissolve 2-(chloromethyl)-3-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and urea (1.2 equiv) in DMF.
- Add potassium carbonate (2.0 equiv) and heat at 70°C for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Method B: CDI-Mediated Coupling
Reagents :
- {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amine
- CDI
- Ammonium hydroxide
Procedure :
- Activate CDI (1.1 equiv) in THF under nitrogen.
- Add {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amine (1.0 equiv) and stir for 2 hours.
- Introduce ammonium hydroxide (2.0 equiv) and stir for an additional 6 hours.
- Concentrate under reduced pressure and recrystallize from acetonitrile/water.
Yield : ~70% (based on similar protocols).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in urea-forming reactions, while protic solvents (ethanol, water) may hydrolyze intermediates. The patent CN103508944A highlights DMF’s utility in stabilizing solvates during crystallization, suggesting its suitability for post-synthesis purification.
Temperature and Time
Higher temperatures (70–80°C) accelerate nucleophilic substitution but risk decomposition of the trifluoromethyl group. Method A’s 12-hour reaction time balances conversion and stability. In contrast, CDI-mediated couplings (Method B) proceed efficiently at ambient temperature.
Purification Techniques
Crystallization from acetonitrile/water mixtures, as described in CN103508944A, effectively removes unreacted starting materials and byproducts. For the target compound, differential solubility in acetonitrile at 110°C could yield high-purity crystals.
Characterization and Analytical Data
Spectroscopic Analysis
X-Ray Diffraction (XRD)
Crystalline analogs, such as the DMF solvate in CN103508944A, exhibit characteristic peaks at 2θ = 9.5°, 14.3°, and 20.0°. The target compound’s XRD pattern would likely share similarities, confirming crystallinity and phase purity.
Applications and Further Directions
While direct biological data for this compound are unavailable, structurally related ureas demonstrate kinase inhibitory activity. Future studies should explore its potential as a VEGFR-2 or PDGFR-β inhibitor, leveraging the electron-deficient pyridine core for targeted binding.
Chemical Reactions Analysis
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences among related compounds:
Metabolic and Environmental Stability
- Degradation Pathways : Pyridine-containing compounds like fluopyram degrade into metabolites such as 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid (TPAA) via oxidative pathways . The urea group in the target compound may undergo hydrolysis to yield amines, necessitating residue monitoring akin to fluopyram’s regulatory requirements .
- Regulatory Considerations : The Joint FAO/WHO Meeting emphasizes including metabolites like olefin isomers in residue definitions for risk assessment , suggesting similar scrutiny for urea derivatives.
Key Research Findings and Implications
Structural-Activity Relationships (SAR) :
- The trifluoromethyl and chloro groups on the pyridine ring are critical for bioactivity, enhancing binding to fungal targets .
- Urea derivatives with methyl linkages may offer better metabolic stability than methoxy analogs .
Environmental Impact :
- Metabolites such as TPA (from fluopyram) are persistent in soils and plants, necessitating rigorous environmental monitoring for urea analogs .
Regulatory Status :
- Fluopicolide’s tolerance limits in food commodities (e.g., 0.01 ppm in grapes) provide a benchmark for setting residue limits for urea derivatives .
Biological Activity
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea, with the chemical formula C8H7ClF3N3O and CAS number 2062072-70-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 253.61 g/mol
- Structure : The compound consists of a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a urea moiety.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines, indicating its utility in oncology research.
Antimicrobial Activity
A study conducted on related compounds demonstrated that the presence of the trifluoromethyl group significantly enhances antimicrobial potency. For instance, derivatives of pyridine with similar substituents exhibited effective inhibition against Escherichia coli and Staphylococcus aureus .
Anticancer Studies
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to non-fluorinated analogs.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects against E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
